![molecular formula C16H18F3N5OS B2952184 N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 874467-97-7](/img/structure/B2952184.png)

N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

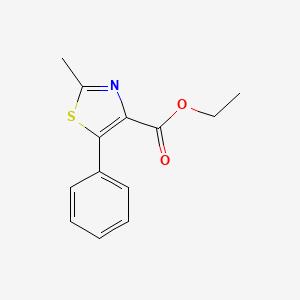

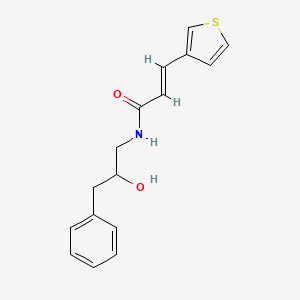

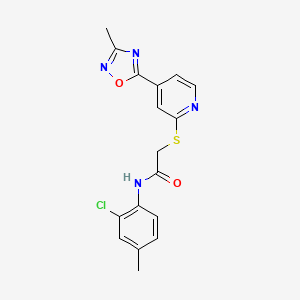

“N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide” is a chemical compound with the molecular formula C16H18F3N5OS and a molecular weight of 385.41. It contains a tetrazole ring, which is a five-membered aza compound with 6π electrons .

Synthesis Analysis

The synthesis of tetrazole derivatives, such as this compound, can be approached in eco-friendly ways, such as using water as a solvent, under moderate conditions, and with non-toxic materials . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The tetrazole ring in this compound is a five-membered aza compound with 6π electrons. The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis

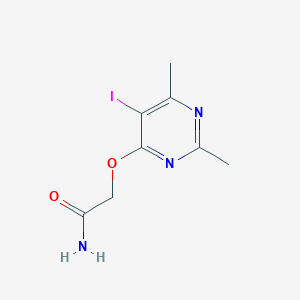

Tetrazoles, like the one in this compound, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reactions with a few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazoles are crystalline and odorless. They show a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Wirkmechanismus

Target of Action

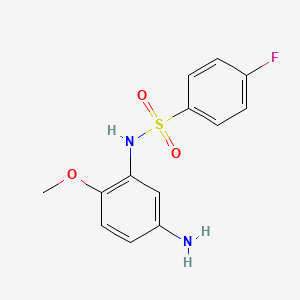

A structurally similar compound, n-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, has been reported to target theSerine/threonine-protein kinase pim-1 in humans . This protein plays a key role in cell survival and proliferation, particularly in cancer cells .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the precise structure of the compound and the target protein .

Biochemical Pathways

Given its potential target, it may influence pathways related to cell survival and proliferation .

Pharmacokinetics

Some properties such as its molecular weight (369424 Da) and polar surface area (36 Ų) can be inferred . These properties can influence the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

Given its potential target, it may have effects on cell survival and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Vorteile Und Einschränkungen Für Laborexperimente

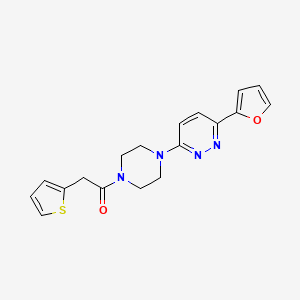

N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide has several advantages for use in lab experiments. The compound is readily available and relatively easy to synthesize. It has also been shown to exhibit significant activity against a range of biological targets. However, the compound has some limitations, including its solubility and stability in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide. One area of interest is the development of new derivatives of the compound with improved activity and selectivity. Another area of interest is the identification of new biological targets for the compound. Finally, there is a need for further studies on the pharmacokinetics and toxicity of the compound to determine its potential for use in drug development.

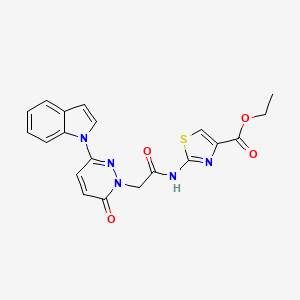

Synthesemethoden

The synthesis of N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide involves the reaction of cyclohexylamine with 2-(trifluoromethyl)phenyl isothiocyanate, followed by the addition of sodium azide and acetic anhydride. The resulting product is then treated with N-chlorosuccinimide and acetic acid to yield the final compound.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit significant activity against a range of biological targets, including enzymes, receptors, and ion channels.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that tetrazoles can be hazardous. They can burst vigorously when exposed to shock, fire, and heat on friction. They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned .

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5OS/c17-16(18,19)12-8-4-5-9-13(12)24-15(21-22-23-24)26-10-14(25)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUTMGXQJLXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)

![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)